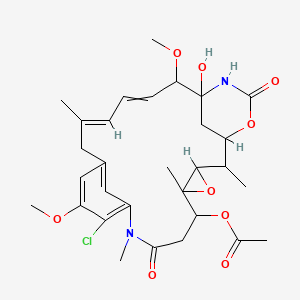

Ansamitocin P-1

Description

Properties

CAS No. |

57103-69-2 |

|---|---|

Molecular Formula |

C30H39ClN2O9 |

Molecular Weight |

607.1 g/mol |

IUPAC Name |

[(16E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate |

InChI |

InChI=1S/C30H39ClN2O9/c1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b10-8?,16-9+ |

InChI Key |

MQYZCKOGTWYJAZ-WUTZXFCMSA-N |

Isomeric SMILES |

CC1C2CC(C(C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of ansamitocins involves a complex series of enzymatic reactions. The process begins with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which is then loaded onto a type I polyketide synthase (PKS). Several rounds of elongation and modification steps follow, leading to the formation of the ansamitocin core structure .

Industrial Production Methods

Industrial production of ansamitocins, including Ansamitocin P-1, typically involves fermentation using Actinosynnema pretiosum. Optimization of fermentation conditions, such as carbon source and nitrogen availability, can significantly enhance the yield of ansamitocins. For instance, the use of glycerol and glucose as mixed carbon sources has been shown to increase production .

Chemical Reactions Analysis

Methylation and Functionalization

-

Methylation at C9 : Critical for bioactivity, catalyzed by asm10 (a methyltransferase) .

-

Reducing C7 Ketone : Unprecedented defunctionalization observed in some mutants, yielding desepoxy derivatives .

Metabolic Integration

AP-3 biosynthesis is tightly linked to methionine metabolism , as SAM (S-adenosylmethionine) serves as a methyl donor for methylation steps . Overexpression of asm10 or upregulating methionine biosynthesis enhances AP-3 yields .

Stress and Targets

AP-3 biosynthesis causes metabolic stress in A. pretiosum, interacting with proteins like dTGD (cell wall synthesis), FDTS (DNA synthesis), and ALDH (aldehyde metabolism) . These interactions suggest multi-target effects of AP-3 on the host physiology .

Table 1: Biosynthetic Steps of AP-3

| Step | Reaction | Key Enzymes/Genes |

|---|---|---|

| 1 | AHBA incorporation | PKS starter module |

| 2 | Chain elongation | PKS modules (asmA–D) |

| 3 | Proansamitocin formation | Amide synthase (asm9) |

| 4 | Methylation (C9) | asm10 (methyltransferase) |

| 5 | Epoxidation (C4/C5) | asm11 or asm30 |

| 6 | Chlorination (C19) | asm12 (halogenase) |

| 7 | Esterification (C3) | asm19 (acyltransferase) |

Table 2: Key Enzymes and Roles

| Gene | Function | Reference |

|---|---|---|

| asm10 | Methylation at C9 | |

| asm12 | Chlorination at C19 | |

| asm19 | C3 esterification | |

| asm9 | Proansamitocin formation |

Research Findings

-

Mutasynthesis : Propargyl-modified AP-3 derivatives show antiproliferative activity against leukemia and solid tumors (IC₅₀: 10⁻³–10⁻⁷ µg/mL) .

-

Metabolic Models : Genome-scale models reveal metabolic shifts toward methionine/SAM pathways during AP-3 production .

-

Stress Factors : AP-3 biosynthesis disrupts nucleotide and cell wall synthesis, requiring strain engineering to mitigate stress .

Scientific Research Applications

Ansamitocins are a group of complex polyketide compounds produced by Actinosynnema pretiosum, with Ansamitocin P-3 (AP-3) being the most potent antitumor agent . AP-3 is utilized as a payload in antibody-drug conjugates .

Ansamitocin P-3 Applications

- Anticancer Agent Ansamitocin P-3 exhibits strong anticancer effects and is used as a payload for antibody-drug conjugates . It has substantially higher cytotoxicity than many other anti-tumor drugs .

- Production of Maytansinoid Derivatives Ansamitocins can be reductively cleaved to maytansinol, which can be used to produce N-methyl-L-alanine containing maytansinoid derivatives, which are then conjugated to cell-binding agents, such as antibodies, via linkers like a disulfide link .

- Tumor-Activated Pro-Drugs Cell-binding agent/maytansinoid complexes can be produced using ansamitocins, which are useful as tumor-activated pro-drugs .

Production and Metabolic Engineering

- Metabolic Bottlenecks Metabolomics analysis has shown that enhancing intracellular UDPG availability facilitates the accumulation of intracellular N-demethyl-AP-3 and AP-3, but transporting them outside the cell still needs to be developed .

- Genetic Modification Genetic modification of UDPG biosynthetic pathways may have pleiotropic effects on AP-3 production, and efforts must be made to eliminate newly identified metabolic bottlenecks to boost AP-3 production in A. pretiosum .

- ** повышения Ansamitocin Production** Inactivation of the asm2277 gene (encoding the large subunit of MCM) resulted in a 3-fold increase in Ansamitocin P-3 (AP-3) production . Overexpression of the amir6390 gene alone and concurrent overexpression of amir6390 with both amir6396 and amir6229 were carried out, and the resulting engineered strains could produce AP-3 at levels that were 1.6-fold and 3-fold higher than that in the wild-type strain .

Analytical Methods

- Quantitation of Ansamitocin P-3 Quantitation of Ansamitocin P-3 in waste streams and low-level samples can be determined using a C18 Waters Spherisorb S5 ODS2 column with LC-MS-MS .

- Chromatography An isocratic mobile phase of 1 ml/min 60% MeCN (0.05% TFA) in water (0.05% TFA) and a 20 $$mu]l injection volume can be used .

Mechanism of Action

Ansamitocin P-1 exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the vinblastine binding site on tubulin, which is crucial for its antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ansamitocin P-1 is part of a homologous series (P-0 to P-4) differentiated by structural modifications at key positions. Below is a detailed comparison:

Structural Variations

- C-3 Side Chain : The length and branching of the C-3 ester side chain directly correlate with antitumor potency. P-3’s isobutyl group enhances hydrophobic interactions with microtubules, contributing to higher cytotoxicity compared to P-1’s ethyl group .

- N-Modifications: N-methylation is non-essential for activity but improves metabolic stability. N-glycosylation (e.g., ansamitocinoside P-1) reduces cytotoxicity, likely due to impaired cellular uptake .

Bioactivity and Mechanism

- Microtubule Binding : All ansamitocins bind the vinca alkaloid site on β-tubulin, but P-3’s longer side chain confers ~10-fold higher affinity than P-1 .

- Antiproliferative Activity : P-3 (IC₅₀ ~0.1 nM) outperforms P-1 (IC₅₀ ~1 nM) in vitro, attributed to enhanced membrane permeability and target engagement .

- Clinical Relevance : P-3 is widely used as a cytotoxic payload in antibody-drug conjugates (e.g., trastuzumab emtansine), whereas P-1 remains primarily a research tool due to lower potency .

Production and Engineering

- Fermentation Yields : AP-3 titers reach 246 mg/L in engineered strains, while P-1 production is significantly lower (<50 mg/L), reflecting metabolic bottlenecks in C-3 acylation .

- Genetic Engineering : Overexpression of asm10 and UDPG synthase genes boosts AP-3 production 5-fold but has minimal impact on P-1, suggesting pathway-specific regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.